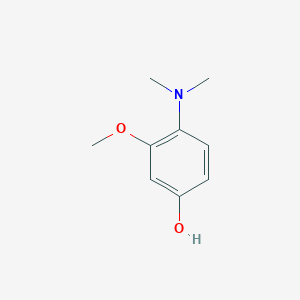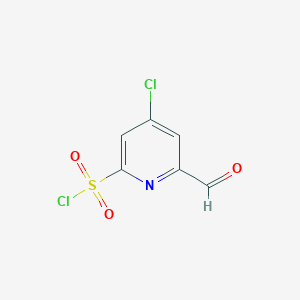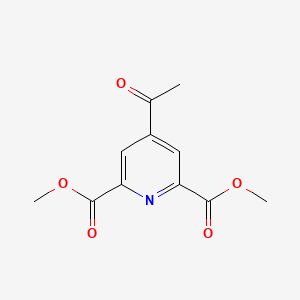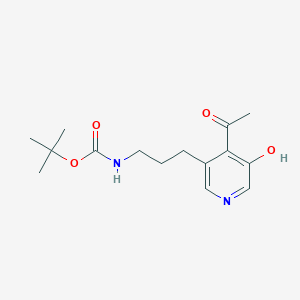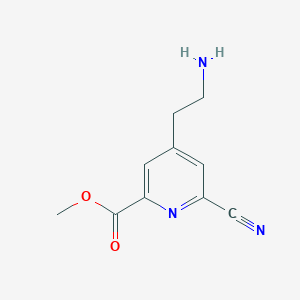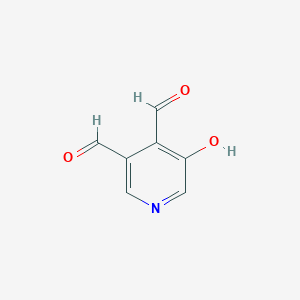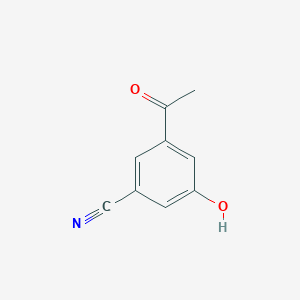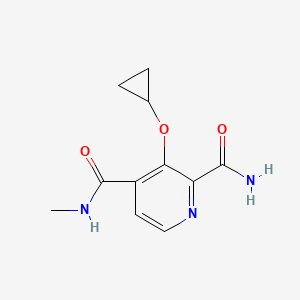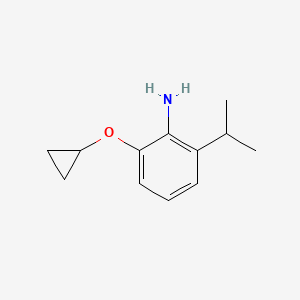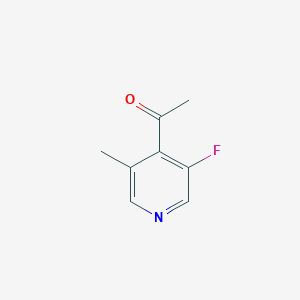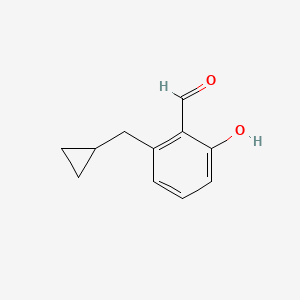
2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde: is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a benzaldehyde structure with a hydroxyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor followed by functional group transformations. For instance, the cyclopropylmethyl group can be introduced via a palladium-catalyzed cross-coupling reaction using cyclopropylmagnesium bromide and an aryl halide . The hydroxyl group can be introduced through selective hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 2-(Cyclopropylmethyl)-6-hydroxybenzoic acid.
Reduction: Formation of 2-(Cyclopropylmethyl)-6-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of various derivatives with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropylmethyl group and hydroxyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- 2-(Cyclopropylmethyl)-6-methoxybenzaldehyde
- 2-(Cyclopropylmethyl)-3-hydroxybenzaldehyde
Comparison: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxyl group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the cyclopropylmethyl group also adds to its distinctiveness, providing steric and electronic effects that can alter its behavior in chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-10-9(6-8-4-5-8)2-1-3-11(10)13/h1-3,7-8,13H,4-6H2 |
InChI Key |
WIKJQKSYAWZCDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C(=CC=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


